4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of azolo[1,2,4]triazines. . The structure of this compound includes a pyrazolo[5,1-c][1,2,4]triazine core with various substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine can be achieved through several methods. One common approach involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . For example, the reaction of 3-diazo-4-phenylpyrazolyl chloride with 2-phenyl-3-(piperidin-1-yl)acrylonitrile can yield the desired compound through a Japp–Klingemann reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other substituents.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,8-Diphenyl-4-aminopyrazolo[5,1-c][1,2,4]triazine: Another member of the azolo[1,2,4]triazine family with similar structural features.
2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole: A related compound with a different core structure but similar substituents.
Uniqueness
4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine is unique due to its specific combination of substituents and the pyrazolo[5,1-c][1,2,4]triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H18N4O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4,7-dimethyl-3-(4-methylphenyl)sulfonyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C20H18N4O2S/c1-13-9-11-17(12-10-13)27(25,26)20-15(3)24-19(21-22-20)18(14(2)23-24)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
SKYSIWPSMUNJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C |
Origin of Product |
United States |
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